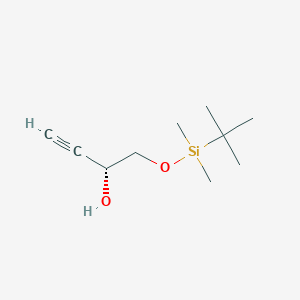

(R)-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-((tert-ブチルジメチルシリル)オキシ)ブタ-3-イン-2-オールは、シリルエーテル保護基とアルキン官能基を持つ有機化合物です。

準備方法

合成経路と反応条件

(R)-1-((tert-ブチルジメチルシリル)オキシ)ブタ-3-イン-2-オールの合成は、通常、tert-ブチルジメチルシリル(TBDMS)基によるアルコール基の保護を伴います。 これは、イミダゾールやトリエチルアミンなどの塩基の存在下で、tert-ブチルジメチルシリルクロリド(TBDMSCl)を使用して達成できます。 アルキン官能基は、薗頭カップリング反応などのさまざまな方法で導入できます。

工業的生産方法

このような化合物の工業的生産方法は、通常、高収率と高純度を保証するスケーラブルな合成経路を伴います。 自動合成および精製システムの使用により、効率性と再現性が向上します。

化学反応の分析

反応の種類

(R)-1-((tert-ブチルジメチルシリル)オキシ)ブタ-3-イン-2-オールは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: アルキン基は、ジケトンまたはカルボン酸を生成するために酸化できます。

還元: アルキンは、水素化またはその他の還元剤を使用してアルケンまたはアルカンに還元できます。

置換: シリルエーテル基は、他の保護基または官能基に置換できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)や四酸化オスミウム(OsO4)などの試薬を使用できます。

還元: 炭素上のパラジウム(Pd/C)やリンダー触媒などの触媒が一般的に使用されます。

置換: テトラブチルアンモニウムフルオリド(TBAF)などのフッ化物源を使用して、シリル保護基を除去できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アルキンの酸化によりジケトンが生成される場合があり、還元によりアルケンまたはアルカンが生成されます。

科学研究における用途

化学

化学において、(R)-1-((tert-ブチルジメチルシリル)オキシ)ブタ-3-イン-2-オールは、より複雑な分子の合成における中間体として使用されます。 その独特の官能基により、選択的な反応と修飾が可能になります。

生物学と医学

生物学および医学研究では、アルキン基を持つ化合物は、しばしばバイオコンジュゲーションや標識研究のためのクリックケミストリーで使用されます。 シリルエーテル保護基は、これらのプロセス中の安定性と選択性を保証します。

産業

産業部門では、このような化合物は、医薬品、農薬、材料科学の用途での生産に使用できます。

科学的研究の応用

Chemistry

In chemistry, ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for selective reactions and modifications.

Biology and Medicine

In biological and medicinal research, compounds with alkyne groups are often used in click chemistry for bioconjugation and labeling studies. The silyl ether protecting group ensures stability and selectivity during these processes.

Industry

In the industrial sector, such compounds can be used in the production of pharmaceuticals, agrochemicals, and materials science applications.

作用機序

(R)-1-((tert-ブチルジメチルシリル)オキシ)ブタ-3-イン-2-オールの作用機序は、その特定の用途によって異なります。 合成化学では、シリルエーテル基はアルコールを望ましくない反応から保護し、一方、アルキン基はさまざまなカップリング反応に関与できます。 関与する分子標的と経路は、化合物に使用される反応とプロセスに固有です。

類似の化合物との比較

類似の化合物

(R)-1-((トリメチルシリル)オキシ)ブタ-3-イン-2-オール: 構造は似ていますが、tert-ブチルジメチルシリル基の代わりにトリメチルシリル基が使用されています。

(R)-1-((tert-ブチルジメチルシリル)オキシ)ブタ-2-イン-1-オール: 構造は似ていますが、アルキン基の位置が異なります。

独自性

(R)-1-((tert-ブチルジメチルシリル)オキシ)ブタ-3-イン-2-オールは、tert-ブチルジメチルシリル保護基とアルキン官能基の組み合わせによってユニークです。 この組み合わせにより、さまざまな条件下で選択的な反応と安定性が実現し、有機合成における貴重な中間体となります。

類似化合物との比較

Similar Compounds

®-1-((Trimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

®-1-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol: Similar structure but with the alkyne group in a different position.

Uniqueness

®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is unique due to the combination of the tert-butyldimethylsilyl protecting group and the alkyne functionality. This combination allows for selective reactions and stability under various conditions, making it a valuable intermediate in organic synthesis.

特性

分子式 |

C10H20O2Si |

|---|---|

分子量 |

200.35 g/mol |

IUPAC名 |

(2R)-1-[tert-butyl(dimethyl)silyl]oxybut-3-yn-2-ol |

InChI |

InChI=1S/C10H20O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h1,9,11H,8H2,2-6H3/t9-/m1/s1 |

InChIキー |

RSIBPEBNXDSOJQ-SECBINFHSA-N |

異性体SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C#C)O |

正規SMILES |

CC(C)(C)[Si](C)(C)OCC(C#C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。